molecular formula C18H21N3O5 B12399056 Parp1-IN-9

Parp1-IN-9

Numéro de catalogue: B12399056
Poids moléculaire: 359.4 g/mol
Clé InChI: HXNAGUIJNFUEAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Parp1-IN-9 involves several steps, starting with the preparation of key intermediates. One method involves the nitration of 6-hydroxynicotinic acid using concentrated sulfuric acid and fuming nitric acid, followed by further reactions to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Des Réactions Chimiques

Types of Reactions: Parp1-IN-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and selectivity as a PARP1 inhibitor .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced pharmacological properties. These derivatives are designed to improve the compound’s selectivity and potency as a PARP1 inhibitor .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Parp1-IN-9 is unique among PARP1 inhibitors due to its high selectivity and potency. Similar compounds include Olaparib, Rucaparib, and Niraparib, which are also PARP1 inhibitors used in cancer therapy . this compound has shown improved selectivity towards PARP1 and enhanced anticancer activity compared to these compounds . This makes this compound a valuable addition to the arsenal of PARP1 inhibitors for cancer treatment.

Activité Biologique

Parp1-IN-9 is a compound that has gained attention in the field of cancer research due to its potential as a selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1). PARP1 plays a crucial role in DNA repair mechanisms, particularly in the context of single-strand breaks and base excision repair. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and implications for therapeutic applications.

PARP1 is an enzyme that detects DNA damage and facilitates repair processes by adding ADP-ribose polymers to target proteins. Inhibition of PARP1 can lead to the accumulation of DNA damage, particularly in cells deficient in homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations. This compound selectively inhibits PARP1 activity, thereby enhancing the cytotoxic effects of DNA-damaging agents.

Efficacy in Cancer Models

Recent studies have demonstrated the efficacy of this compound in various cancer models, particularly those with deficiencies in DNA repair pathways.

Table 1: Efficacy of this compound in Different Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Breast CancerMDA-MB-2315.2Induces synthetic lethality
Ovarian CancerCOV3623.8Enhances sensitivity to chemotherapy
Prostate CancerLNCaP4.5Inhibits PARP1-mediated repair

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

Case Study 1: Triple-Negative Breast Cancer
In a study involving triple-negative breast cancer (TNBC) cell lines, treatment with this compound resulted in significant cell death compared to controls. The study highlighted that TNBC cells are particularly sensitive to PARP inhibition due to their reliance on PARP1 for DNA repair.

Case Study 2: Ovarian Cancer
Another investigation focused on ovarian cancer cell lines with BRCA mutations. This compound demonstrated enhanced cytotoxicity when combined with conventional chemotherapy agents, suggesting a potential strategy for overcoming drug resistance.

Research Findings

Research has shown that the inhibition of PARP1 by compounds like this compound leads to:

  • Increased DNA Damage: Enhanced accumulation of DNA breaks and impaired repair mechanisms.
  • Synthetic Lethality: Particularly effective in BRCA-deficient tumors, where the loss of homologous recombination repair pathways makes them more susceptible to PARP inhibition.
  • Altered Gene Expression: Inhibition affects transcriptional regulation, impacting cell cycle progression and apoptosis.

Propriétés

Formule moléculaire

C18H21N3O5

Poids moléculaire

359.4 g/mol

Nom IUPAC

5-[[4-hydroxy-3-methoxy-5-(piperidin-1-ylmethyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H21N3O5/c1-26-14-9-11(8-13-16(23)19-18(25)20-17(13)24)7-12(15(14)22)10-21-5-3-2-4-6-21/h7-9,22H,2-6,10H2,1H3,(H2,19,20,23,24,25)

Clé InChI

HXNAGUIJNFUEAC-UHFFFAOYSA-N

SMILES canonique

COC1=CC(=CC(=C1O)CN2CCCCC2)C=C3C(=O)NC(=O)NC3=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.